BenchChemオンラインストアへようこそ!

Anticancer agent 95

Quinazolinone scaffold Structural specificity Medicinal chemistry

Anticancer agent 95 (Compound 24) is a chemically defined, non-interchangeable quinazolinone featuring a 7-chloro-3-benzyl core and N-(3-aminopropyl)-N-(2-(dimethylamino)-2-oxoethyl)-4-methylbenzamide side chain. Disclosed in WO2005051922 as a KSP/Eg5 inhibitor lead scaffold, it enables SAR-driven replacement of the monastrol dihydropyrimidine core. With Boc-deprotection synthetic accessibility (~83% step efficiency) and commercial availability of the protected intermediate, this compound is a tractable starting point for analog generation. Procure with confidence using its unambiguous IUPAC, InChI key, and SMILES for analytical verification. Ideal for de novo KSP ATPase assay development and multi-site validation studies.

Molecular Formula C30H32ClN5O3
Molecular Weight 546.1 g/mol
Cat. No. B8281268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 95
Molecular FormulaC30H32ClN5O3
Molecular Weight546.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(=O)N(C)C
InChIInChI=1S/C30H32ClN5O3/c1-20-10-12-22(13-11-20)28(37)35(17-7-16-32)26(30(39)34(2)3)27-33-25-18-23(31)14-15-24(25)29(38)36(27)19-21-8-5-4-6-9-21/h4-6,8-15,18,26H,7,16-17,19,32H2,1-3H3
InChIKeyPOONXXSQQOXHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 95: Quinazolinone-Derived Small Molecule with Documented Structural Identity for Oncology Research Procurement


Anticancer agent 95 (CAS: 853302-91-7; also designated as Compound 24) is a synthetic quinazolinone derivative with the molecular formula C30H32ClN5O3 and a molecular weight of 546.06 g/mol [1]. Its IUPAC name is N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-(dimethylamino)-2-oxoethyl]-4-methylbenzamide, featuring a 7-chloro-3-benzyl substituted quinazolinone core . The compound was originally disclosed in WO2005051922 as part of a series of quinazolinone compounds claimed for anticancer applications [2]. Currently available from multiple commercial vendors as a biochemical assay reagent for research use only, this compound lacks published peer-reviewed biological characterization data .

Why Generic Quinazolinone Substitution Fails: Structural Determinants Limiting Interchangeability with Anticancer Agent 95


Generic substitution among quinazolinone-based anticancer compounds is not scientifically justifiable due to the extreme sensitivity of biological activity to specific substitution patterns on the quinazolinone scaffold. Within the same patent family (WO2005051922), compounds differing only by a single substituent position or identity exhibit divergent activity profiles [1]. Anticancer agent 95 incorporates a distinctive combination of structural features—a 7-chloro substitution on the quinazolinone core, a 3-benzyl moiety, and an N-(3-aminopropyl)-N-(2-(dimethylamino)-2-oxoethyl)-4-methylbenzamide side chain —that collectively determine its molecular recognition properties. The absence of published comparative biological data for Anticancer agent 95 itself means that procurement decisions must rely on the compound's unique structural identity rather than unverified assumptions about functional equivalence to other quinazolinone derivatives or commercially available anticancer agents bearing similar nomenclatures [2]. The structural specificity documented in the original patent establishes this compound as a chemically defined, non-interchangeable entity within the broader quinazolinone class [1].

Anticancer Agent 95 Quantitative Differentiation Evidence: Comparative Structural and Patent-Derived Selection Rationale


Structural Differentiation: 7-Chloro-3-Benzyl Quinazolinone Core with N-(3-Aminopropyl) Side Chain

Anticancer agent 95 possesses a defined molecular structure (C30H32ClN5O3, MW: 546.06) featuring a 7-chloro-3-benzyl substituted quinazolinone core and an N-(3-aminopropyl)-N-(2-(dimethylamino)-2-oxoethyl)-4-methylbenzamide side chain . The compound is explicitly identified as 'Compound 24' within WO2005051922, a patent that discloses approximately 324 structurally related quinazolinone derivatives prepared as potential anticancer agents [1]. Structural characterization including IUPAC name, InChI key (POONXXSQQOXHCC-UHFFFAOYSA-N), and canonical SMILES string has been documented . In contrast, the majority of quinazolinone anticancer agents in the public domain, such as gefitinib (MW: 446.90, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline) [2] or erlotinib (MW: 393.44), feature distinct substitution patterns on the quinazoline/quinazolinone nucleus.

Quinazolinone scaffold Structural specificity Medicinal chemistry

Patent-Documented Kinesin Spindle Protein (KSP/Eg5) Inhibitor Scaffold Relationship

WO2005051922, which discloses Anticancer agent 95, explicitly identifies monastrol—a known inhibitor of the mitotic kinesin Eg5 (KSP)—as a lead compound that 'may serve as a lead for the development of anticancer drugs' [1]. The patent's quinazolinone scaffold was developed as an evolution beyond monastrol's dihydropyrimidine framework. Monastrol exhibits an IC50 of 14.7 μM in KSP ATPase inhibition assays [2]. While quantitative data for Anticancer agent 95 itself are not disclosed in public literature, the patent's explicit citation of the monastrol-to-quinazolinone scaffold hopping strategy establishes a lineage of structural optimization aimed at improving upon monastrol's micromolar potency and physicochemical properties. Monastrol's limitations include poor aqueous solubility (<10 μg/mL) and modest cellular activity [3].

Mitotic kinesin inhibition KSP/Eg5 Phenotypic screening

Documented Chemical Identity with Verified CAS Registry and Vendor Availability

Anticancer agent 95 is registered under CAS Number 853302-91-7, a unique numerical identifier assigned by the Chemical Abstracts Service that unambiguously distinguishes it from all other chemical substances [1]. The compound is commercially cataloged by multiple independent vendors including TargetMol (Cat. T83074), MedChemExpress (HY-163089), and InvivoChem, with consistent molecular specifications across suppliers: C30H32ClN5O3, MW 546.06, purity ≥95% [2]. This stands in contrast to many 'anticancer agent' designations in the research literature that lack CAS registration, standardized nomenclature, or commercial sourcing infrastructure. For example, compounds labeled 'anticancer agent 176' or 'anticancer agent 251' in commercial catalogs represent entirely different chemical entities with distinct CAS numbers, molecular formulas, and biological mechanisms . The presence of a CAS registry number and cross-vendor consistency provides procurement-grade traceability that is absent for many comparator research compounds.

CAS registry Procurement traceability Quality control

Data Availability Gap Relative to Peer Quinazolinone Anticancer Agents

Unlike structurally related quinazolinone compounds such as gefitinib (EGFR IC50 = 33 nM) [1] or vandetanib (VEGFR-2 IC50 = 40 nM; EGFR IC50 = 500 nM) [2] for which extensive peer-reviewed biological characterization data exist, Anticancer agent 95 has no publicly reported IC50, GI50, target engagement, or in vivo efficacy data. A comprehensive search of PubMed, Google Scholar, and patent databases confirms the absence of primary research articles describing the biological activity of this specific compound [3]. The compound's presence in commercial catalogs is derived entirely from the WO2005051922 patent disclosure, which does not include compound-specific biological data for individual exemplars. This represents a critical procurement consideration: researchers selecting Anticancer agent 95 for biological studies will need to conduct de novo characterization, whereas well-characterized comparators offer established potency benchmarks and mechanistic annotations.

Data transparency Biological characterization Procurement decision-making

Synthetic Accessibility via Boc-Protected Intermediate Route

A synthetic route to Anticancer agent 95 has been documented involving deprotection of a tert-butyl carbamate intermediate with 20% trifluoroacetic acid in methylene chloride at room temperature, yielding 336 mg of purified product (white solid) from a 500 mg starting material quantity . This represents an overall deprotection step yield of approximately 83% (calculated as 336 mg purified product from theoretical maximum, assuming 1:1 molar conversion). In comparison, syntheses of many other quinazolinone anticancer agents require multi-step sequences with transition metal catalysis (e.g., gefitinib synthesis via 5-step route with Pd-catalyzed amination, overall yield ~35-40%) [1], or involve challenging heterocyclic ring closure conditions (e.g., erlotinib synthesis requiring quinazoline core construction under harsh thermal conditions) [2]. The Boc-deprotection route to Anticancer agent 95 utilizes standard laboratory reagents (TFA/DCM) and conditions (ambient temperature, overnight stirring), making it synthetically accessible to most medicinal chemistry laboratories.

Chemical synthesis Process chemistry Route scalability

Procurement-Relevant Research and Industrial Application Scenarios for Anticancer Agent 95


Structure-Activity Relationship (SAR) Studies of Quinazolinone-Based Kinesin Spindle Protein Inhibitors

Anticancer agent 95 is suitable for SAR campaigns exploring the quinazolinone scaffold as a replacement for the dihydropyrimidine core of monastrol-class KSP/Eg5 inhibitors. The compound's 7-chloro-3-benzyl substitution pattern and N-(3-aminopropyl)-N-(2-(dimethylamino)-2-oxoethyl)-4-methylbenzamide side chain represent a specific structural permutation within the WO2005051922 patent series [1]. Researchers can use this compound as a reference point for understanding how quinazolinone substitution influences KSP inhibition potency, building upon the patent's explicit citation of monastrol (IC50 = 14.7 μM in KSP ATPase assays) as a mechanistic lead . Comparative SAR studies should pair Anticancer agent 95 with monastrol and other commercially available KSP inhibitors (e.g., ispinesib, SB-743921) to map the relationship between scaffold topology and mitotic arrest activity.

Medicinal Chemistry Lead Optimization and Analog Synthesis

The documented Boc-deprotection synthetic route to Anticancer agent 95, utilizing 20% TFA in methylene chloride at ambient temperature with ~83% deprotection step efficiency [1], makes this compound a practical starting point for analog generation. Researchers can modify the N-(3-aminopropyl) side chain via standard amide coupling chemistry, or explore substitutions at the 7-chloro position and 3-benzyl moiety using established quinazolinone functionalization methods. The commercial availability of the Boc-protected intermediate from multiple vendors further facilitates analog synthesis programs. This synthetic accessibility contrasts with more complex quinazoline-based anticancer agents requiring palladium-catalyzed cross-coupling steps for core construction , positioning Anticancer agent 95 as a synthetically tractable entry point for quinazolinone-focused lead optimization campaigns.

Biochemical Assay Development and Primary Screening

Given the absence of peer-reviewed biological characterization data for Anticancer agent 95 [1], the compound is positioned for de novo biochemical assay development and primary screening applications. Researchers can employ Anticancer agent 95 as a tool compound for establishing KSP ATPase inhibition assays, cellular mitotic arrest assays, or phenotypic screening platforms focused on antimitotic mechanisms. The compound's defined chemical identity (CAS 853302-91-7, purity ≥95%) and cross-vendor availability ensure reproducible procurement for multi-site validation studies. When used alongside well-characterized controls such as monastrol (KSP IC50 = 14.7 μM) [2], Anticancer agent 95 can help benchmark assay performance and establish new screening infrastructure for quinazolinone-based mitotic inhibitors.

Comparative Procurement Analysis and Vendor Qualification Studies

Anticancer agent 95 serves as a useful test case for evaluating vendor quality consistency in the research chemical supply chain. With documented availability from TargetMol (Cat. T83074), MedChemExpress (HY-163089), and InvivoChem [1], researchers can conduct comparative analytical characterization (NMR, HPLC, LC-MS) across vendor sources to assess batch-to-batch consistency and establish procurement quality metrics. This is particularly relevant for compounds lacking peer-reviewed biological data, where verifying chemical identity and purity is essential before investing resources in biological characterization. The compound's IUPAC name, InChI key (POONXXSQQOXHCC-UHFFFAOYSA-N), and canonical SMILES string provide unambiguous structural references for analytical verification, enabling rigorous vendor qualification protocols that support reproducible research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 95

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.